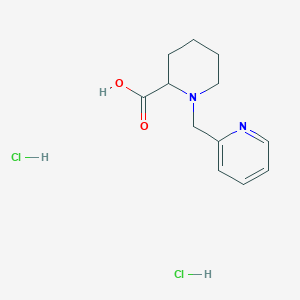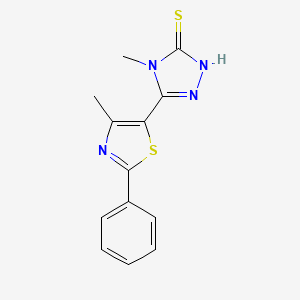
4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazole-3-thiol (4M5T-T) is a small molecule that has recently gained attention from the scientific community due to its potential applications in various fields. 4M5T-T is an organosulfur compound that is composed of a thiazole and a triazole ring, which are linked together by a sulfur atom. This compound has been found to possess unique properties that make it attractive for a variety of applications, including drug synthesis, material science, and biochemistry.
科学的研究の応用
Heterocyclic Chemistry and Biological Activity
- Synthesis and Biological Properties : A study by Hotsulia and Fedotov (2020) highlights the synthesis and physical-chemical, biological properties of compounds containing 1,2,4-triazole and 1,3,4-thiadiazole fragments, emphasizing their relevance in creating drugs and biologically active compounds. Their work on synthesizing acids and salts with these heterocycles suggests potential in drug development and molecular modeling to assess biological potential (Hotsulia & Fedotov, 2020).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Yadav et al. (2013) investigated benzimidazole derivatives, including a similar structure, for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study indicates that such compounds can significantly enhance corrosion resistance, suggesting applications in materials science and engineering (Yadav et al., 2013).
Antimicrobial Activity
- Antimicrobial Agents : Research by Sharma, Hussain, and Amir (2008) on newer analogues of Quinolin-8-ol, including triazole derivatives, showed promising antibacterial activity against both gram-positive and gram-negative bacteria. This suggests the compound's utility in developing new antimicrobial agents (Sharma, Hussain, & Amir, 2008).
Oxidative Stress Mitigation
- Oxidative Stress in Mice : Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice. Their findings suggest potential therapeutic applications for compounds in mitigating oxidative stress-related damage (Aktay, Tozkoparan, & Ertan, 2005).
特性
IUPAC Name |
4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-8-10(11-15-16-13(18)17(11)2)19-12(14-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSCKEBSIIZIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NNC(=S)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hcl](/img/structure/B2940382.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2940383.png)
![2-(furan-3-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2940384.png)
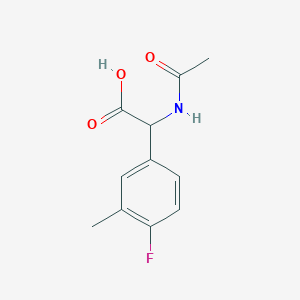
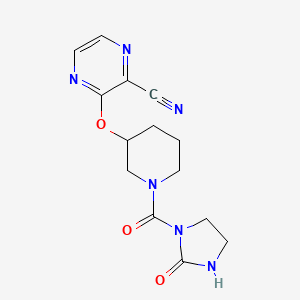
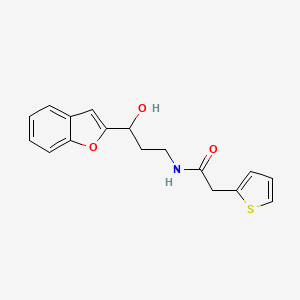
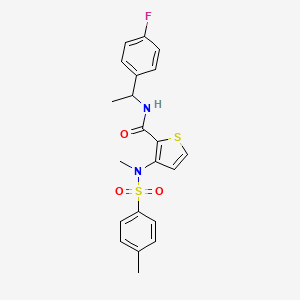
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2940391.png)
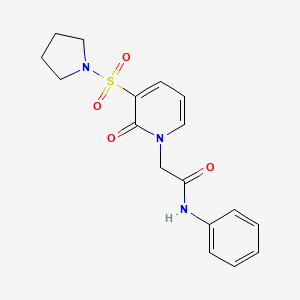
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one](/img/structure/B2940393.png)

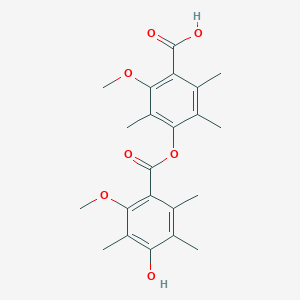
![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)
